molecular formula C21H26N2O2 B5683231 N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-benzyl-4-piperidinamine

N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-benzyl-4-piperidinamine

Cat. No. B5683231
M. Wt: 338.4 g/mol
InChI Key: NBSOXKYQXQKNEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-benzyl-4-piperidinamine, commonly known as EBDB, is a psychoactive substance that belongs to the family of phenethylamines. EBDB has gained popularity in recent years as a recreational drug due to its euphoric and stimulant effects. However, in the scientific community, EBDB has been researched for its potential therapeutic applications and its mechanism of action.

Mechanism of Action

EBDB acts as a selective serotonin and dopamine reuptake inhibitor (SSDRI), which means that it inhibits the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This results in the activation of the associated receptors, leading to the release of neurotransmitters and subsequent effects on behavior and mood.
Biochemical and physiological effects:
EBDB has been shown to produce a range of biochemical and physiological effects in animal studies. These include increased locomotor activity, enhanced social interaction, and decreased immobility in the forced swim test, which is a measure of antidepressant activity. EBDB has also been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

EBDB has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high purity. EBDB is also stable and has a long shelf life. However, its use in laboratory experiments is limited by its psychoactive effects, which can confound results. Additionally, the effects of EBDB on humans are not well understood, which limits its translation to clinical applications.

Future Directions

There are several future directions for research on EBDB. One area of interest is its potential therapeutic applications in the treatment of depression, anxiety, and neurodegenerative diseases. Further research is needed to elucidate its mechanism of action and to determine its safety and efficacy in humans. Additionally, the development of selective and potent SSDRIs based on the structure of EBDB may lead to the discovery of novel therapeutic agents.

Synthesis Methods

The synthesis of EBDB involves the reaction of 1-benzyl-4-piperidone with 3,4-methylenedioxyphenyl-2-nitropropene followed by reduction with sodium borohydride. The resulting product is EBDB, which is a white crystalline powder.

Scientific Research Applications

EBDB has been investigated for its potential therapeutic applications in the treatment of various medical conditions. Studies have shown that EBDB has an affinity for serotonin and dopamine receptors, which are involved in the regulation of mood, behavior, and cognition. EBDB has been suggested to have antidepressant, anxiolytic, and anti-inflammatory properties.

properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-benzylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-2-4-18(5-3-1)15-23-12-9-19(10-13-23)22-11-8-17-6-7-20-21(14-17)25-16-24-20/h1-7,14,19,22H,8-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBSOXKYQXQKNEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NCCC2=CC3=C(C=C2)OCO3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-benzylpiperidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.